![molecular formula C18H23N5OS B15283473 6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a piperidine moiety attached to the triazole ring
Preparation Methods
The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring through a condensation reaction with appropriate reagents.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced via a nucleophilic substitution reaction.
Introduction of the Dimethylphenoxy Group: The final step involves the attachment of the dimethylphenoxy group through an etherification reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds have fused ring structures and are studied for their potential biological activities, including anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar to the target compound, this compound also has a triazole ring and is investigated for its therapeutic potential.
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Biological Activity
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and various biological effects reported in scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiadiazole moieties. The structural framework includes a piperidine ring and a dimethylphenoxy group which contribute to its biological properties.
Table 1: Structural Features
Component | Structure/Description |
---|---|
Triazole | A five-membered ring containing three nitrogen atoms. |
Thiadiazole | A five-membered ring with two sulfur and three nitrogen atoms. |
Piperidine | A six-membered saturated ring containing one nitrogen atom. |
Dimethylphenoxy | A phenolic group substituted with two methyl groups. |
Biological Activity
The biological activities of this compound have been evaluated across various studies.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In a study involving various fungal strains such as Candida albicans and Candida glabrata, it demonstrated significant antifungal activity comparable to established antifungal agents like fluconazole .
Anticancer Properties
The compound has also shown promise in anticancer research. For instance, derivatives of triazoles have been reported to inhibit cell proliferation in various cancer cell lines. Specific studies revealed that certain analogs exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of this compound suggest potential antidepressant and anxiolytic activities. The piperidine component is known for its influence on central nervous system (CNS) activity, which may contribute to these effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications on the phenoxy or piperidine groups can significantly alter its activity profile.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Substitution on phenoxy group | Enhances antimicrobial potency |
Alteration of piperidine ring | Influences CNS activity |
Variations in triazole structure | Alters anticancer efficacy |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Antifungal Study : A comparative analysis showed that the compound inhibited fungal growth more effectively than some conventional antifungal agents .
- Cancer Cell Line Evaluation : In vitro tests indicated that specific derivatives led to apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- CNS Activity Assessment : Behavioral tests in animal models suggested that modifications in the piperidine structure could enhance anxiolytic effects without significant sedation .
Properties
Molecular Formula |
C18H23N5OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5OS/c1-13-6-7-15(10-14(13)2)24-12-17-21-23-16(19-20-18(23)25-17)11-22-8-4-3-5-9-22/h6-7,10H,3-5,8-9,11-12H2,1-2H3 |
InChI Key |
XLGJUKBDCSLVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4CCCCC4)C |
Origin of Product |
United States |
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